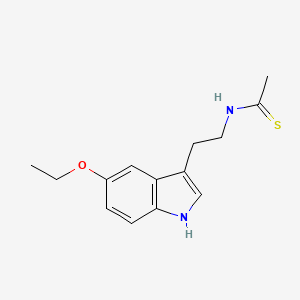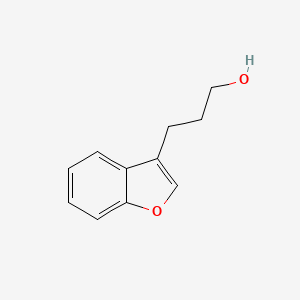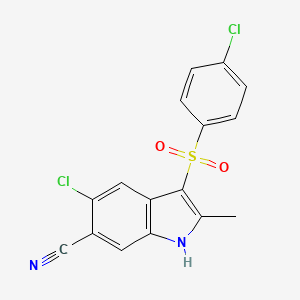![molecular formula C13H15NO6 B15213663 Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate CAS No. 5395-45-9](/img/structure/B15213663.png)
Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(2-nitrophenethyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid, where the hydrogen atoms of the malonic acid are replaced by two methyl groups and a 2-nitrophenethyl group. This compound is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-nitrophenethyl)malonate can be synthesized through a multi-step process involving the reaction of dimethyl malonate with 2-nitrophenethyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction mixture is typically cooled to 0°C and stirred for a specific period to ensure complete reaction .
Industrial Production Methods
Industrial production of dimethyl malonate, a precursor to dimethyl 2-(2-nitrophenethyl)malonate, involves the esterification of malonic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This process is followed by purification steps to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(2-nitrophenethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces substituted malonates.
Applications De Recherche Scientifique
Dimethyl 2-(2-nitrophenethyl)malonate is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of dimethyl 2-(2-nitrophenethyl)malonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester groups can be hydrolyzed to form carboxylic acids, which can interact with enzymes and other proteins in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used extensively in organic synthesis.
Diethyl malonate: Another ester of malonic acid, similar in reactivity but with ethyl groups instead of methyl groups.
Uniqueness
Dimethyl 2-(2-nitrophenethyl)malonate is unique due to the presence of the 2-nitrophenethyl group, which imparts distinct chemical properties and reactivity compared to simpler malonate esters. This makes it a valuable compound in specialized synthetic applications and research.
Propriétés
Numéro CAS |
5395-45-9 |
|---|---|
Formule moléculaire |
C13H15NO6 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
dimethyl 2-[2-(2-nitrophenyl)ethyl]propanedioate |
InChI |
InChI=1S/C13H15NO6/c1-19-12(15)10(13(16)20-2)8-7-9-5-3-4-6-11(9)14(17)18/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
ZVYKJDZOCVPZFU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCC1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3,6-Dicyclohexylfuro[3,2-b]furan-2,5-dione](/img/structure/B15213616.png)



![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)




